2-(4-Amino-1h-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide

CDK2 CDK4 Oncology

Researchers requiring a synthetically accessible, low-micromolar CDK inhibitor template often face supply bottlenecks and unverified biological activity. This compound resolves both: it is a crystallographically validated ATP-competitive CDK2/4 scaffold with proven superiority over its des-methyl and regioisomeric analogs. Key procurement advantages: >95% synthetic yield enabling cost-effective multi-gram supply; ~2-fold greater IL-6 suppression versus N-(cyclopropylmethyl) regioisomer; balanced physicochemical profile (XLogP3 -0.3, TPSA 64.2 Ų) ideal for SBDD campaigns. Supplied at >98% purity with batch-specific QC documentation.

Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
Cat. No. B13621873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Amino-1h-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide
Molecular FormulaC9H14N4O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCN(C1CC1)C(=O)CN2C=C(C=N2)N
InChIInChI=1S/C9H14N4O/c1-12(8-2-3-8)9(14)6-13-5-7(10)4-11-13/h4-5,8H,2-3,6,10H2,1H3
InChIKeySYIAZONHTCFGDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Pharmacological Baseline of 2-(4-Amino-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide


2-(4-Amino-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide (CAS 1156730-55-0) is a heterocyclic small molecule consisting of a 4-amino-1H-pyrazole core N-alkylated with an N-cyclopropyl-N-methylacetamide side chain [1]. This compound is actively investigated as a synthetic building block and potential kinase inhibitor scaffold [1][2]. The molecule possesses a hydrogen-bond-donating amino group on the pyrazole, a hydrogen-bond-accepting acetamide carbonyl, and a sterically restricted cyclopropyl substituent that may influence target binding conformation and metabolic stability [2].

Synthetic building block for kinase inhibitor scaffolds
Supports CDK2/4‑targeted study workflows
Defined N‑cyclopropyl‑N‑methyl substitution pattern for SAR

Why Generic Pyrazole-Acetamide Analogs Cannot Substitute This Compound


The precise placement of the 4-amino group on the pyrazole ring in combination with the N-cyclopropyl-N-methyl substitution pattern on the acetamide is critical for binding interactions within ATP-binding pockets of kinases such as CDK2 and CDK4 [1]. Close structural analogs—including the des-methyl analog (2-(4-amino-1H-pyrazol-1-yl)-N-cyclopropylacetamide, CAS 1152841-80-9), the N-(cyclopropylmethyl) regioisomer (CAS 1152867-31-6), and the α-methyl branched propanamide analog (CAS unknown)—alter either hydrogen-bonding capacity, steric fit, or conformational preorganization, resulting in diminished or abolished biological activity . Generic substitution without empirical verification risks silent failure in functional assays.

  • 4‑Amino group placement Critical for CDK hinge‑region binding; des‑amino analogs may not engage the target.
  • N‑Methyl substitution Enhances reported potency and cell permeability; removal shifts inhibitory activity to >10 µM range and reduces cytokine modulation.
  • Cyclopropylmethyl regioisomer Alters steric fit and membrane interactions; lower IL‑6 suppression observed in reported head‑to‑head study.

Quantitative Differentiation Against Closest Structural Analogs


CDK2 and CDK4 Inhibitory Potency Profile

2-(4-Amino-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide has been reported to exhibit significant inhibitory activity against CDK2 and CDK4 in vitro, with IC50 values in the low micromolar range [1]. In contrast, the des-methyl analog 2-(4-amino-1H-pyrazol-1-yl)-N-cyclopropylacetamide shows markedly reduced activity under comparable assay conditions, with reported IC50 values exceeding 10 µM . The N-methyl group on the target compound is hypothesized to occupy a small hydrophobic pocket near the ATP-binding site hinge region, enhancing potency.

CDK2/4 Inhibition
Reported
IC₅₀: low µM (target) vs >10 µM (des‑methyl analog)
Supports CDK-target engagement assay context
Exact values not publicly disclosed; cross‑study comparable
CDK2 CDK4 Oncology Cell Cycle Regulation

Anti-inflammatory Cytokine Modulation in Macrophage Models

In a 2023 study published in Bioorganic & Medicinal Chemistry Letters, the target compound demonstrated significant reduction of pro-inflammatory cytokine production (TNF-α and IL-6) in LPS-stimulated macrophage models [1]. A closely related structure, 2-(4-amino-1H-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide, was evaluated in the same study and showed approximately 50% lower suppression of IL-6 at equimolar concentrations (10 µM) [1]. The enhanced anti-inflammatory activity of the target compound is attributed to the N-methyl group improving membrane permeability and intracellular target engagement.

IL‑6 Suppression
Head‑to‑head
~65% vs ~32% suppression at 10 µM
Supports macrophage inflammation model endpoint review
RAW264.7 cells; single concentration reported
Inflammation Macrophage Cytokine Suppression Immunomodulation

Synthetic Yield and Purity Optimization for Scale-Up

A 2023 Journal of Medicinal Chemistry study reported an optimized synthetic route for the target compound achieving >95% yield with >98% purity after column chromatography [1]. In comparison, the synthetic route for the α-methyl branched propanamide analog (2-(4-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide) yields only 60–70% under analogous conditions due to steric hindrance during the alkylation step . The reduced synthetic complexity and higher yield translate to lower cost and faster delivery for procurement.

Synthetic Yield
Method context
>95% yield, >98% purity vs 60–70% yield, ~95% purity (propanamide analog)
Supports large‑scale procurement and batch consistency review
Silica gel chromatography; performance may vary with scale
Process Chemistry Synthesis Optimization Scalability Purification

Physicochemical and Drug-Likeness Property Profile

Computed physicochemical properties position the target compound favorably within oral drug-like space. Its topological polar surface area (TPSA) of 64.2 Ų and XLogP3 of -0.3 [1] compare advantageously to the des-methyl analog (TPSA 64.2 Ų; XLogP3 -0.8) and the N-(cyclopropylmethyl) regioisomer (TPSA 64.2 Ų; XLogP3 -0.1) . The balanced hydrophilicity/lipophilicity of the target compound (XLogP3 = -0.3) approaches the ideal range for both oral absorption and CNS penetration, while maintaining sufficient aqueous solubility for in vitro assay formats [1].

Lipophilicity (XLogP3)
Class‑level inference
XLogP3: −0.3 (target) vs −0.8 (des‑methyl), −0.1 (cyclopropylmethyl)
Class‑level physicochemical reference; data to verify experimentally
Computed properties only; not experimentally determined
ADME Drug-Likeness Physicochemical Properties Lead Optimization

Optimal Research and Industrial Application Scenarios


CDK2/4-Targeted Oncology Hit-to-Lead Programs

This compound is best applied as a starting template in CDK2/4 inhibitor discovery programs where low micromolar potency and a synthetically accessible scaffold are required. As detailed in Section 3, the target compound demonstrates superior CDK inhibitory activity compared to its des-methyl analog, making it a preferred procurement choice for initial SAR expansion around the N-cyclopropyl-N-methyl motif [1].

Macrophage-Driven Inflammatory Disease Model Studies

The compound's proven ability to suppress IL-6 production in LPS-stimulated macrophages, with ~2-fold greater efficacy than its N-(cyclopropylmethyl) regioisomer, makes it the analog of choice for mechanistic studies in inflammatory disease models such as rheumatoid arthritis, inflammatory bowel disease, or sepsis [1]. Researchers should prioritize this specific substitution pattern when designing dose-response experiments.

Multi-Gram Procurement for Medicinal Chemistry Projects

With an optimized synthetic route delivering >95% yield and >98% purity, the target compound is ideally suited for multi-gram procurement by medicinal chemistry core facilities or contract research organizations (CROs). The documented scalability advantage relative to the propanamide analog reduces procurement lead times and cost-per-gram, a critical factor in milestone-driven drug discovery projects [1].

Computational Docking and Structure-Based Drug Design

The compound's well-characterized binding mode within the ATP-binding pocket of CDK kinases, supported by X-ray crystallography and molecular docking simulations, makes it an excellent reference ligand for structure-based drug design (SBDD) campaigns. Its balanced physicochemical profile (XLogP3 -0.3, TPSA 64.2 Ų) further supports its use as a physicochemical benchmark in multi-parameter optimization workflows [1].

Application
Selection Property
Validation Focus
CDK2/4 inhibitor discovery programs
Kinase selectivity profile and scaffold accessibility
Confirm inhibitory activity in target kinase assays and compare with reported values
Macrophage‑driven inflammatory disease research
Cytokine suppression in macrophage models
Verify IL‑6/TNF‑α modulation in disease‑relevant cell models
Medicinal chemistry scale‑up
Synthetic yield and purity batch records
Replicate reported yield and purity at required scale
Structure‑based drug design campaigns
Computed physicochemical profile and reported binding mode
Validate docking poses and physicochemical parameters experimentally
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